XMU-MP-1, chemically known as 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide, is a potent and selective inhibitor of mammalian STE20-like kinases 1 and 2 (MST1/2). [] MST1/2 are core kinases of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis. [] XMU-MP-1 acts by blocking MST1/2 kinase activities, subsequently activating the downstream effector Yes-associated protein (YAP) and promoting cell growth. [] This compound is widely used in scientific research to investigate the role of the Hippo pathway in various biological processes and diseases.
XMU-MP-1 is a small molecule inhibitor that specifically targets mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are critical components of the Hippo signaling pathway. The Hippo pathway plays a significant role in regulating cell proliferation, apoptosis, and tissue homeostasis. By inhibiting MST1/2, XMU-MP-1 promotes the activation of the downstream transcriptional regulator YAP1 (Yes-associated protein), which is associated with pro-proliferative and anti-apoptotic effects in various cellular contexts .
XMU-MP-1 was developed as part of research efforts to explore therapeutic options for conditions involving dysregulation of the Hippo pathway. It is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress, and has been utilized in various preclinical studies to assess its biological effects in different models of disease .
XMU-MP-1 is classified as a kinase inhibitor, specifically targeting MST1/2. Its chemical classification includes:
The compound is synthesized to achieve high purity (≥98% as determined by HPLC) and is stored at -20°C to maintain stability. The synthesis process likely includes:
XMU-MP-1 primarily functions as an inhibitor of MST1/2 kinases, leading to downstream effects on cell signaling pathways. Its interactions can be summarized as follows:
In experimental settings, XMU-MP-1 has been shown to block the cytotoxic effects of chemotherapeutic agents like paclitaxel by inducing cell cycle arrest rather than promoting proliferation . This unexpected effect highlights the need for careful interpretation when using this compound in proliferative tissue studies.
The mechanism through which XMU-MP-1 exerts its effects involves several steps:
Studies have shown that XMU-MP-1 has IC50 values of approximately 38.1 nM for MST2 and 71.1 nM for MST1, indicating its potency as a selective inhibitor .
XMU-MP-1 exhibits the following physical properties:
Key chemical properties include:
XMU-MP-1 has been investigated for various scientific applications, including:
The Hippo pathway is an evolutionarily conserved kinase cascade that regulates organ size, tissue homeostasis, and regeneration by coordinating cell proliferation, apoptosis, and differentiation. Its core components include:
Table 1: Core Components of the Hippo Signaling Pathway
Component Type | Key Molecules | Biological Function |
---|---|---|
Upstream Regulators | NF2, AMOT, α-Catenin | Sense cell polarity, mechanical stress, and cell density |
Core Kinases | MST1/2, LATS1/2 | Phosphorylate downstream effectors; MST1/2 activate LATS1/2 |
Transcriptional Effectors | YAP, TAZ, TEAD1–4 | Regulate genes for proliferation (e.g., MYC), apoptosis inhibition (e.g., BIRC3) |
Negative Regulators | VGLL4, 14-3-3 proteins | Sequester YAP/TAZ in cytoplasm; compete with TEAD binding |
Dysregulation of this pathway contributes to cancer (e.g., hepatocellular carcinoma), fibrotic diseases, and impaired tissue regeneration [3] [10].
MST1/2 kinases (mammalian Hippo orthologs) serve as the primary initiators of Hippo signaling. Key regulatory functions include:
XMU-MP-1 inhibits MST1/2 by competitively binding the ATP pocket, suppressing phosphorylation of MOB1 and LATS1/2. This inhibition elevates nuclear YAP, enhancing proliferative gene expression (e.g., CTGF ↑2.5-fold in HepG2 cells) and promoting cytoprotection [1] [2].
Pharmacological MST1/2 inhibition with XMU-MP-1 demonstrates therapeutic efficacy across disease models:
Liver regeneration studies revealed XMU-MP-1 augmented hepatocyte proliferation by 70% in chronic injury models [1].
Radiation Damage:
Total body irradiation (9 Gy) caused severe hematopoietic stem cell (HSC) impairment and intestinal crypt loss. XMU-MP-1 pretreatment rescued HSC function by reducing ROS (↓45%) and suppressing NOX4/p38MAPK signaling [5].
Cancer Contexts:
Table 2: Therapeutic Effects of XMU-MP-1 in Preclinical Disease Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Cardiac Pressure Overload | Improved contractility; reduced fibrosis and apoptosis | YAP nuclear translocation; BNP expression ↓ |
Myocardial I/R Injury | 35% smaller infarct size; AMPK activation | Inhibition of mPTP opening; reduced necrosis |
Radiation-Induced Injury | Rescue of HSC function; intestinal crypt regeneration | NOX4/ROS/p38MAPK pathway inhibition |
Hematopoietic Tumors | Caspase-3/7 activation (↑300%); G₂/M arrest | Cell cycle gene suppression (e.g., CDC25, Cyclin B) |
These findings underscore MST1/2 as high-value targets for pathologies involving oxidative stress, uncontrolled fibrosis, and regenerative failure [1] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7